3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine is a synthetic organic compound characterized by its unique structure, which includes a cyclopropylmethoxy group and a methoxybenzoyl group attached to a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclopropylmethoxy Group: This step involves the reaction of cyclopropylmethanol with an appropriate reagent, such as a halogenating agent, to form cyclopropylmethoxy halide.
Attachment to Pyrrolidine: The cyclopropylmethoxy halide is then reacted with pyrrolidine under basic conditions to form the cyclopropylmethoxy-pyrrolidine intermediate.
Introduction of the Methoxybenzoyl Group: The final step involves the acylation of the intermediate with 4-methoxybenzoyl chloride in the presence of a base to yield the target compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzoyl group, where the methoxy group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives
Scientific Research Applications
3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
4-Methoxybenzoic Acid: Shares the methoxybenzoyl group but lacks the pyrrolidine and cyclopropylmethoxy groups.
3-(4-Methoxybenzoyl)propionic Acid: Contains a similar methoxybenzoyl group but differs in the overall structure.
3-Hydroxy-4-methoxybenzoic Acid: Similar in having a methoxybenzoyl group but with different functional groups.
Uniqueness
3-(Cyclopropylmethoxy)-1-(4-methoxybenzoyl)pyrrolidine is unique due to the presence of both the cyclopropylmethoxy and methoxybenzoyl groups attached to a pyrrolidine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C16H21NO3 |
---|---|
Molecular Weight |
275.34 g/mol |
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H21NO3/c1-19-14-6-4-13(5-7-14)16(18)17-9-8-15(10-17)20-11-12-2-3-12/h4-7,12,15H,2-3,8-11H2,1H3 |
InChI Key |
CGQDZOWFAZFTLY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.